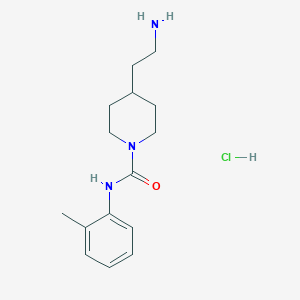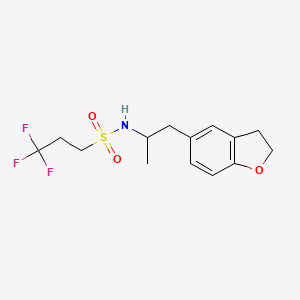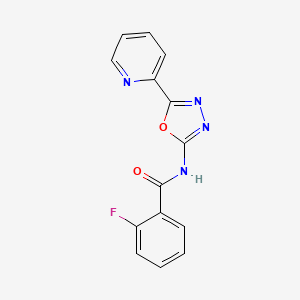
1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-4,4-dimethyl-
Overview
Description
Scientific Research Applications
Synthesis and Cytotoxic Activity
One notable study focuses on the synthesis of derivatives of dibenz[f,ij]isoquinoline and benzo[e]perimidine, exploring their cytotoxic activities. These derivatives were prepared from aminoanthraquinones and investigated for their effects on biological activity, particularly against colon tumors in mice. The study found that certain carboxamide-linked compounds demonstrated significant growth delays in tumor models, with one derivative showing curative activity, indicating a potential for therapeutic application in cancer treatment (Bu et al., 2001).
Vasodilation Activity
Another area of research involved the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, which displayed vasodilation activity. This suggests potential applications in treating cardiovascular diseases by improving blood flow and reducing blood pressure (Zhang San-qi, 2010).
Antimicrobial and Antifungal Properties
Research has also been conducted on the antimicrobial and antifungal properties of pyrimido[4,5-c]isoquinolinones, highlighting their potential in combating infections. These compounds were synthesized through a solvent-free microwave multicomponent reaction, indicating a green chemistry approach to developing new antimicrobial agents (Quiroga et al., 2006).
Antioxidant Activity
Further research into 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives revealed potent in vitro antioxidant activity. This finding suggests the potential use of these compounds in preventing oxidative stress-related diseases, contributing to the broader field of therapeutics focused on oxidative damage mitigation (Fındık et al., 2012).
Local Anesthetic Activity and Toxicity Evaluation
A comprehensive study on 1-aryltetrahydroisoquinoline alkaloid derivatives examined their local anesthetic activity, acute toxicity, and structure-toxicity relationship. This research provides valuable insights into the therapeutic potential of these compounds as local anesthetics, offering a safer alternative with high efficacy and lower toxicity, thereby indicating a promising direction for future drug development (Azamatov et al., 2023).
properties
IUPAC Name |
7-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAFMKJKXRCLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C2=C1C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2656720.png)
![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)


![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2656727.png)
![2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2656730.png)
![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)
![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)


![4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2656736.png)

![Potassium pyrido[2,3-b]pyrazine-8-carboxylate](/img/structure/B2656739.png)
